N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide, also known as DPTC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPTC belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide has been found to exhibit various biological activities, making it a promising compound for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been found to inhibit the activity of certain enzymes that play a role in cancer cell survival.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to exhibit antibacterial and antifungal activities. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide is its relatively simple synthesis process, which makes it easily accessible for laboratory experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide. One area of interest is the development of this compound-based anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment. Another potential direction is the development of this compound-based antimicrobial agents, which could be used to combat bacterial and fungal infections. Additionally, further studies are needed to explore the potential applications of this compound in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide involves the reaction of 2,6-dimethylphenylhydrazine and phenyl isocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-7-6-8-13(2)16(12)19-17(22)15-11-18-21(20-15)14-9-4-3-5-10-14/h3-11H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVIUNIJWGGJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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